"6-Bromo-1,5-dimethyl-1H-indazole" CAS number 1159511-83-7
"6-Bromo-1,5-dimethyl-1H-indazole" CAS number 1159511-83-7
An In-Depth Technical Guide to 6-Bromo-1,5-dimethyl-1H-indazole (CAS: 1159511-83-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-Bromo-1,5-dimethyl-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. It delves into the compound's properties, synthesis, reactivity, and applications, with a focus on the scientific principles that guide its use in research and development.
Introduction
6-Bromo-1,5-dimethyl-1H-indazole is a substituted indazole that has garnered significant interest as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1][2] The indazole scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous compounds with a wide array of biological activities, including potent kinase inhibitors used in oncology.[3][4][5] The specific substitution pattern of this molecule—a bromine atom at the 6-position and methyl groups at the 1- and 5-positions—provides a unique combination of steric and electronic properties, making it an ideal precursor for targeted molecular design.
The bromine atom at the C-6 position is particularly important, as it serves as a reactive handle for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][6] This reactivity is critical for its role as a key intermediate in the synthesis of advanced drug candidates, including those targeting neurological disorders and various cancers.[1][2] This guide will explore the essential technical aspects of this compound, providing field-proven insights for its effective application.
Physicochemical and Spectroscopic Properties
The fundamental properties of 6-Bromo-1,5-dimethyl-1H-indazole are summarized below. These data are compiled from supplier information and are crucial for planning synthetic routes and analytical procedures.
| Property | Value | Reference(s) |
| CAS Number | 1159511-83-7 | [1] |
| Molecular Formula | C₉H₉BrN₂ | [1][7][8] |
| Molecular Weight | 225.09 g/mol | [1][7][8] |
| Appearance | Pink solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C, dry, tightly sealed | [1] |
Table 1: Core Physicochemical Properties.
Analytical Characterization
While specific spectra should be acquired for each batch, the following table outlines the expected analytical data for structural verification. The chemical shifts in NMR are particularly informative for confirming the regiochemistry of the substitution pattern. For instance, the distinction between N-1 and N-2 methylation can be readily determined by ¹H NMR spectroscopy.[9]
| Analytical Method | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, two distinct methyl singlets (one for C5-CH₃ and one for N1-CH₃). |
| ¹³C NMR | Resonances for nine distinct carbon atoms, including two methyl carbons and carbons of the bicyclic aromatic system. |
| Mass Spectrometry | Molecular ion peak (M+) consistent with the isotopic pattern of bromine (¹⁹Br/⁸¹Br). |
| HPLC | Used to confirm purity (typically ≥ 95%). |
Table 2: Typical Analytical Data Profile.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The logical flow from a common starting material to the final product is outlined below. This multi-step process is designed to control the regiochemistry at each stage.
Caption: Proposed synthetic pathway for 6-Bromo-1,5-dimethyl-1H-indazole.
Step-by-Step Synthesis Protocol
Step A: Bromination of 5-Methyl-1H-indazole
The initial step focuses on the electrophilic bromination of the indazole ring. The directing effects of the fused benzene ring and the methyl group favor substitution at the C4 or C6 positions. Using a controlled brominating agent like N-Bromosuccinimide (NBS) in an acidic medium can enhance selectivity for the desired C6 position.
-
Preparation: To a solution of 5-methyl-1H-indazole (1.0 equiv.) in concentrated sulfuric acid, cool the mixture to 0-5°C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise, ensuring the temperature remains below 10°C. The acid protonates the indazole, activating the ring for electrophilic substitution while the bulky nature of the reaction environment can favor substitution at the less hindered C6 position.
-
Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation: The resulting precipitate, 6-Bromo-5-methyl-1H-indazole, is collected by filtration, washed with cold water, and dried under vacuum.
Step B: Regioselective N-Methylation
Alkylation of an NH-indazole can produce a mixture of N-1 and N-2 isomers.[9][10] The N-1 position is generally the thermodynamically more stable product, while the N-2 position can be favored under kinetic control.[11][12] Using a standard base like potassium carbonate with an alkyl halide in a polar aprotic solvent typically provides good selectivity for the N-1 product.
-
Preparation: Suspend 6-Bromo-5-methyl-1H-indazole (1.0 equiv.) and potassium carbonate (K₂CO₃) (2.0 equiv.) in anhydrous acetone or DMF in a round-bottom flask.
-
Alkylation: Add methyl iodide (CH₃I) (1.2 equiv.) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (or 50-60°C for DMF) and stir for 4-6 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 6-Bromo-1,5-dimethyl-1H-indazole.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of 6-Bromo-1,5-dimethyl-1H-indazole in synthesis stems from the reactivity of its C-Br bond, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between sp²-hybridized centers.[13][14] Bromoindazoles are known to be effective partners in these reactions, coupling with a variety of aryl- or heteroaryl-boronic acids or their esters.[6][15] This reaction is fundamental to building the molecular complexity required for many modern drug candidates.
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki Coupling
This protocol describes a general procedure for coupling 6-Bromo-1,5-dimethyl-1H-indazole with a generic arylboronic acid.
-
Preparation: To a microwave vial or Schlenk flask, add 6-Bromo-1,5-dimethyl-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for which [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%) is an excellent choice for heteroaromatic substrates.[6]
-
Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 2-12 hours. The reaction can be conveniently run in a sealed vial under microwave irradiation to shorten reaction times.[15]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute it with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired coupled product.
Handling, Storage, and Safety
Proper handling of 6-Bromo-1,5-dimethyl-1H-indazole is essential for laboratory safety. The following information is based on data for structurally similar compounds like 6-Bromo-1-methyl-1H-indazole.[16][17][18]
| Hazard Class | GHS Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[16][18] May cause skin and serious eye irritation. May cause respiratory irritation. |
Table 3: GHS Hazard Information for Structurally Related Compounds.
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[17][19]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid as a powder to avoid dust formation.[19][20]
-
Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale dust.[19] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][17][19]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
6-Bromo-1,5-dimethyl-1H-indazole is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its structure is optimized for subsequent functionalization, primarily via palladium-catalyzed cross-coupling reactions at the C-6 bromine position. Understanding its synthesis, reactivity, and handling requirements allows researchers to effectively leverage this building block in the creation of novel and complex molecules with therapeutic potential. The methodologies and insights provided in this guide serve as a practical resource for scientists working at the forefront of medicinal chemistry.
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